molecular formula C16H17N5O3 B12895551 2'-Deoxy-N-phenyladenosine CAS No. 37109-91-4

2'-Deoxy-N-phenyladenosine

Cat. No.: B12895551
CAS No.: 37109-91-4
M. Wt: 327.34 g/mol
InChI Key: LMHFFSQJPBXLLK-YNEHKIRRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S,5R)-2-(Hydroxymethyl)-5-(6-(phenylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol is a complex organic compound that belongs to the class of nucleoside analogs. This compound is structurally related to naturally occurring nucleosides and has significant implications in medicinal chemistry, particularly in antiviral and anticancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,5R)-2-(Hydroxymethyl)-5-(6-(phenylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is synthesized through a cyclization reaction involving a suitable diol precursor.

    Introduction of the Purine Moiety: The purine base is introduced via a glycosylation reaction, where the purine derivative reacts with the tetrahydrofuran ring.

    Phenylamino Substitution: The phenylamino group is introduced through a nucleophilic substitution reaction, where an appropriate phenylamine reacts with the purine derivative.

Industrial Production Methods

Industrial production of (2R,3S,5R)-2-(Hydroxymethyl)-5-(6-(phenylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol involves optimizing the synthetic route for large-scale synthesis. This includes:

    Optimization of Reaction Conditions: Temperature, solvent, and catalyst conditions are optimized to maximize yield and purity.

    Purification Techniques: Advanced purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,5R)-2-(Hydroxymethyl)-5-(6-(phenylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can undergo reduction reactions to modify the purine ring or the phenylamino group.

    Substitution: The phenylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and various alkyl halides.

Major Products

    Oxidation Products: Aldehyde and carboxylic acid derivatives.

    Reduction Products: Modified purine rings and phenylamino groups.

    Substitution Products: Compounds with different functional groups replacing the phenylamino group.

Scientific Research Applications

(2R,3S,5R)-2-(Hydroxymethyl)-5-(6-(phenylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as DNA and RNA.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (2R,3S,5R)-2-(Hydroxymethyl)-5-(6-(phenylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol involves its incorporation into nucleic acids, leading to the inhibition of viral replication or cancer cell proliferation. The compound targets specific enzymes involved in nucleic acid synthesis, thereby disrupting the normal function of these enzymes and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base.

    2’,3’-Dideoxyinosine: An antiviral nucleoside analog with a similar structure.

    2’,3’-Dideoxyadenosine: Another antiviral nucleoside analog with structural similarities.

Uniqueness

(2R,3S,5R)-2-(Hydroxymethyl)-5-(6-(phenylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol is unique due to its specific substitution pattern, which imparts distinct biological activity and chemical reactivity compared to other nucleoside analogs. This uniqueness makes it a valuable compound in medicinal chemistry research.

Properties

CAS No.

37109-91-4

Molecular Formula

C16H17N5O3

Molecular Weight

327.34 g/mol

IUPAC Name

(2R,3S,5R)-5-(6-anilinopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C16H17N5O3/c22-7-12-11(23)6-13(24-12)21-9-19-14-15(17-8-18-16(14)21)20-10-4-2-1-3-5-10/h1-5,8-9,11-13,22-23H,6-7H2,(H,17,18,20)/t11-,12+,13+/m0/s1

InChI Key

LMHFFSQJPBXLLK-YNEHKIRRSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC4=CC=CC=C4)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)NC4=CC=CC=C4)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.